molecular formula C14H26ClNO4 B8212864 (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate

Cat. No.: B8212864
M. Wt: 307.81 g/mol
InChI Key: JDDWGLRZHQVMIJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate is a synthetic organic compound that features a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as an amino acid, is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Chloromethylation: The protected amino acid is then subjected to chloromethylation using reagents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) can be used in the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in ethyl acetate (EtOAc) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate involves its reactivity towards nucleophiles and acids. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group provides temporary protection to the amino group, allowing selective reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or acids used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a shorter carbon chain.

    (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a longer carbon chain.

    (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar structure but with an even shorter carbon chain.

Uniqueness

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate is unique due to its specific carbon chain length, which can influence its reactivity and the properties of the final products. The presence of the Boc protecting group also allows for selective reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26ClNO4/c1-5-6-7-8-9-11(12(17)19-10-15)16-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDWGLRZHQVMIJ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.81 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.